(2-Chloro-4-methylphenyl)hydrazine

Description

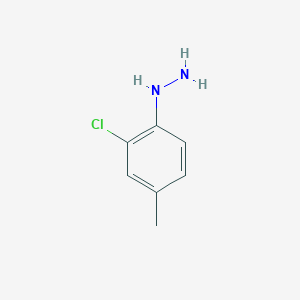

(2-Chloro-4-methylphenyl)hydrazine (CAS: 90631-70-2) is an organohydrazine derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position. Its molecular formula is C₇H₉ClN₂, and it is commonly utilized as a precursor in synthesizing heterocyclic compounds, such as hydrazones and triazoles, which have applications in pharmaceuticals and agrochemicals . The compound is typically prepared via diazotization of 2-chloro-4-methylaniline followed by reduction, though specific synthetic protocols may vary depending on the desired purity and scale .

Properties

IUPAC Name |

(2-chloro-4-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRIORRVCWZOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Diazonium Salt Formation

The most widely reported method involves diazotization of 2-chloro-4-methylaniline followed by reduction to yield the hydrazine derivative.

Procedure :

-

Diazotization : 2-Chloro-4-methylaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate.

-

Reduction : The diazonium salt is reduced using stannous chloride (SnCl₂) or sodium bisulfite (NaHSO₃) to produce (2-chloro-4-methylphenyl)hydrazine.

Key Parameters :

-

Temperature : Maintaining temperatures below 5°C during diazotization prevents premature decomposition.

-

Stoichiometry : A 1:1 molar ratio of aniline to NaNO₂ ensures complete conversion.

-

Acid Concentration : 20–30% HCl minimizes side reactions like dimerization.

Yield Optimization :

-

SnCl₂ reduction achieves yields of 68–72%, while NaHSO₃ offers milder conditions but lower yields (55–60%).

-

Post-reduction neutralization with NaOH isolates the free hydrazine.

Direct Hydrazination of 2-Chloro-4-methylaniline

Acid-Catalyzed Reaction with Hydrazine Hydrate

An alternative route involves reacting 2-chloro-4-methylaniline directly with hydrazine hydrate (N₂H₄·H₂O) under acidic conditions.

Procedure :

-

Reaction Setup : 2-Chloro-4-methylaniline is refluxed with excess hydrazine hydrate in ethanol containing HCl.

-

Work-Up : The mixture is cooled, and the precipitated this compound hydrochloride is filtered and recrystallized from ethanol.

Advantages :

-

Avoids diazonium salt handling, enhancing safety.

-

Yields 65–70% with high purity (>95%) after recrystallization.

Limitations :

-

Requires strict control of HCl concentration to prevent over-acidification, which degrades hydrazine.

Catalytic Hydrogenation of Nitro Precursors

Reduction of 2-Chloro-4-methylnitrobenzene

Industrial-scale synthesis often employs catalytic hydrogenation of nitroarenes.

Procedure :

-

Nitro Compound Preparation : 2-Chloro-4-methylnitrobenzene is synthesized via nitration of 2-chlorotoluene.

-

Hydrogenation : The nitro group is reduced using H₂ gas over a palladium-on-carbon (Pd/C) catalyst in methanol at 50–60°C.

Reaction Conditions :

-

Pressure : 3–5 bar H₂ ensures complete reduction.

-

Catalyst Loading : 5% Pd/C by weight balances cost and efficiency.

Yield and Purity :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Diazotization-Reduction | 68–72% | 93–95% | Moderate | Handling unstable diazonium salts |

| Direct Hydrazination | 65–70% | 95–97% | High | Acid concentration control |

| Catalytic Hydrogenation | 80–85% | 99% | Industrial | High catalyst cost |

Industrial Production Considerations

Process Optimization

Quality Control

-

Analytical Methods :

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceuticals

(2-Chloro-4-methylphenyl)hydrazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the preparation of hydrazone derivatives, which are known for their biological activities, including antimicrobial and anticancer properties. For instance, hydrazones derived from this compound have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that synthesized compounds containing this hydrazine moiety displayed moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, with specific inhibitory concentrations determined for each active compound .

Development of Herbicides and Insecticides

The compound is also significant in the field of agrochemicals, particularly in the development of herbicides and insecticides. It acts as an intermediate in the synthesis of various crop protection agents that target pests effectively while minimizing environmental impact. The chlorinated phenyl group enhances the bioactivity of these compounds, making them effective against a range of agricultural pests .

Case Study: Closantel Sodium

A relevant case study involves the synthesis of Closantel sodium, a broad-spectrum anthelmintic agent used in veterinary medicine. The preparation involves this compound as a key intermediate, showcasing its role in producing effective veterinary drugs .

Polymer Chemistry

In material science, this compound is explored for its potential in polymer synthesis. Its ability to form stable bonds with various substrates makes it suitable for creating polymers with specific properties tailored for industrial applications.

Antimicrobial Activity Data

| Compound | Target Organism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| A | Staphylococcus aureus | 15 | 25 |

| B | Escherichia coli | 12 | 30 |

| C | Candida albicans | 14 | 20 |

Synthesis Pathways

| Reaction Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | 2-Chloro-4-methylphenylhydrazine + Aldehyde | Room Temperature | 85 |

| Reduction | Intermediate + Reducing Agent | 60-80°C | 90 |

| Purification | Crystallization | Ethanol | 95 |

Mechanism of Action

The mechanism of action of (2-Chloro-4-methylphenyl)hydrazine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of oxidative enzymes and disruption of cellular redox balance .

Comparison with Similar Compounds

Key Structural Differences :

- Substituent Position : The position of chlorine and methyl groups significantly influences electronic and steric properties. For instance, the 2-chloro-4-methyl substitution in the target compound creates a distinct electronic environment compared to 4-chlorophenylhydrazine, where the chlorine is para to the hydrazine group .

- Functional Groups : Methoxy-substituted derivatives (e.g., 4-Methoxyphenylhydrazine) exhibit enhanced electron-donating effects, altering reactivity in condensation reactions compared to chloro-substituted analogs .

Hydrazone Formation

(2-Chloro-4-methylphenyl)hydrazine reacts with aldehydes to form hydrazones, a reaction exploited in synthesizing antimicrobial agents. For example, its analogs like 7-chloro-4-hydrazinylquinoline derivatives (CAS: N/A) demonstrate potent activity against E. coli and S. aureus when condensed with heteroaromatic aldehydes . In contrast, 4-methoxyphenylhydrazine derivatives are more reactive in forming Schiff bases due to the electron-donating methoxy group, which accelerates nucleophilic addition .

Thermal Stability

Chloro-substituted hydrazines generally exhibit lower thermal stability compared to methoxy or methyl-substituted analogs. For instance, hydrazine perchlorate salts decompose explosively under heat, while this compound’s stability is moderate, requiring careful handling at temperatures above 150°C .

Physicochemical Properties

While direct solubility data for this compound is scarce, inferences can be made from related compounds:

- Solubility: Hydrochloride salts (e.g., (2-Chloro-5-methylphenyl)hydrazine hydrochloride) are typically water-soluble, whereas neutral hydrazines are more soluble in organic solvents like ethanol .

Biological Activity

(2-Chloro-4-methylphenyl)hydrazine, also known as N-(2-chloro-4-methylphenyl)hydrazine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN3, with a molecular weight of approximately 171.61 g/mol. The compound features a hydrazine functional group attached to a chlorinated aromatic ring, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its ability to interact with various biological targets such as enzymes and receptors. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and metabolic processes, which may contribute to its anticancer properties.

- Antimicrobial Activity : Studies have indicated that derivatives of this compound can demonstrate significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and related compounds. The following table summarizes the antimicrobial efficacy observed in various studies:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| This compound | E. coli, S. aureus | 50 µg/mL | Moderate |

| Phthalazin-1-ol derivatives | C. albicans | 25 µg/mL | Strong |

| Hydrazone derivatives | Various bacteria and fungi | 10-100 µg/mL | Variable |

These findings indicate that while this compound exhibits moderate activity against certain pathogens, derivatives may enhance antimicrobial efficacy significantly .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several cancer cell lines, inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on synthesized derivatives of this compound revealed significant activity against E. coli and S. aureus using the agar diffusion method. The results suggested that modifications to the hydrazine structure could enhance antibacterial properties .

- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, this compound demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-4-methylphenyl)hydrazine, and how can purity be maximized?

- Methodology : The compound can be synthesized via condensation of substituted hydrazides with appropriate aldehydes or ketones under acidic conditions. For example, refluxing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with 3-chlorobenzaldehyde in methanol/chloroform (1:1) with acetic acid as a catalyst yields hydrazine derivatives in high purity (91%) after recrystallization from methanol . Optimization involves adjusting reaction time (5–18 hours), solvent polarity, and recrystallization solvents (e.g., methanol or ethanol) to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR/IR : Confirm hydrazine linkage (N–N stretching at 3200–3300 cm⁻¹) and aromatic substituents via H/C NMR .

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding networks and lattice energies can be analyzed using DFT calculations alongside crystallographic data .

Q. How can researchers quantify hydrazine derivatives in solution?

- Methodology : Potassium permanganate reduction is a validated method. Absorbance at 526–546 nm (molar absorptivity ~2200–2300 L·mol⁻¹·cm⁻¹) quantifies hydrazine concentration. Calibration curves must account for pH and temperature to avoid interference .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodology : Density Functional Theory (DFT) studies evaluate activation barriers for key steps like cycloreversion in hydrazine-catalyzed reactions. For example, [2.2.2]-bicyclic hydrazines show lower activation barriers (~15–20 kJ/mol reduction) compared to [2.2.1] analogs, enhancing catalytic efficiency . Researchers should model substituent effects (e.g., chloro vs. methyl groups) on electron density at the hydrazine nitrogen.

Q. How do decomposition pathways of this compound vary under thermal or catalytic conditions?

- Methodology :

- Thermal decomposition : Use thermogravimetric analysis (TGA) to study stability. Hydrazine derivatives decompose exothermically above 150°C, releasing NH₃ and HCl .

- Catalytic decomposition : Transition-metal catalysts (e.g., Ni or Ir) promote H₂ production. Kinetic studies under inert atmospheres reveal rate dependence on catalyst surface area and hydrazine concentration .

Q. How can structural modifications improve the stability of this compound derivatives in aqueous environments?

- Methodology : Introduce electron-withdrawing groups (e.g., –NO₂) to reduce hydrolysis susceptibility. Compare half-lives in buffered solutions (pH 4–10) via HPLC. For instance, para-substituted chloro groups enhance hydrophobic interactions, reducing water solubility by 30–40% compared to ortho-substituted analogs .

Data Contradiction and Reproducibility

Q. How to reconcile conflicting reports on reaction yields for hydrazine derivatives?

- Methodology : Discrepancies arise from solvent purity (e.g., trace water in chloroform) or reaction scale. For example, small-scale syntheses (<1 mmol) often report higher yields (e.g., 91% ) than large-scale (>10 mmol) due to better heat distribution. Reproduce results using controlled glovebox conditions and degassed solvents to isolate variables .

Safety and Handling

Q. What protocols ensure safe handling of this compound?

- Methodology :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation.

- Handling : Use fume hoods to avoid inhalation of vapors. Static discharge must be mitigated during transfer (e.g., grounded equipment) .

Applications in Energy and Materials

Q. Can this compound derivatives replace hydrazine in monopropellant systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.